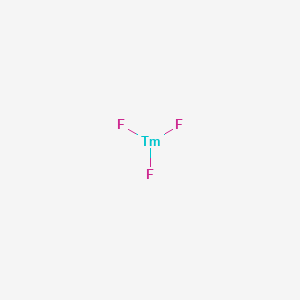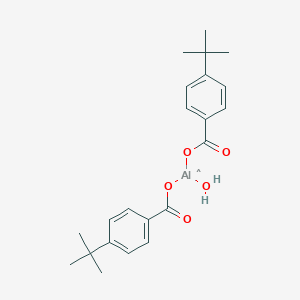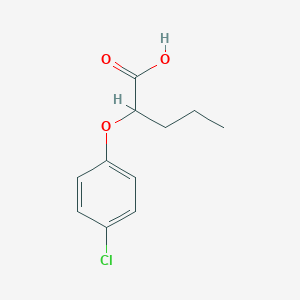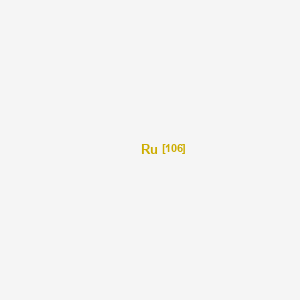
Ruthenium-106
Descripción general
Descripción
Ruthenium-106 is a radioactive isotope that is widely used in scientific research applications. It is a beta-emitting radioisotope that has a half-life of 373.59 days. Ruthenium-106 is produced by neutron activation of stable ruthenium-105, which is found in natural ruthenium ores.
Mecanismo De Acción
Ruthenium-106 emits beta particles, which are high-energy electrons. The beta particles have a short range and can penetrate only a few millimeters into tissues. When ruthenium-106 is used as a tracer, it is incorporated into molecules or compounds that are being studied. The beta particles emitted by ruthenium-106 can be detected using various imaging techniques, such as autoradiography, scintigraphy, and positron emission tomography (PET).
Efectos Bioquímicos Y Fisiológicos
Ruthenium-106 has no significant biochemical or physiological effects on living organisms. It is rapidly eliminated from the body through urine and feces. However, the beta particles emitted by ruthenium-106 can cause damage to tissues if they are not properly shielded or if the radiation dose is too high.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ruthenium-106 has several advantages for lab experiments. It has a relatively long half-life, which allows for longer experiments and imaging studies. It emits beta particles, which can be easily detected and measured. It is also relatively easy to synthesize and purify. However, ruthenium-106 has some limitations. It has a short range and cannot penetrate deeply into tissues. It also has a low specific activity, which may limit its sensitivity in some experiments.
Direcciones Futuras
There are several future directions for the use of ruthenium-106 in scientific research. One direction is the development of new imaging techniques that can detect beta particles emitted by ruthenium-106 with higher sensitivity and resolution. Another direction is the use of ruthenium-106 in the development of new therapies for cancer and other diseases. Ruthenium-106 may also be used in the study of nanomaterials and their properties. Finally, the use of ruthenium-106 in nuclear physics and radiation protection may lead to new discoveries and technologies.
Aplicaciones Científicas De Investigación
Ruthenium-106 is widely used in scientific research applications. It is used as a tracer in biological, medical, and environmental research. Ruthenium-106 is also used in the study of chemical reactions, catalysis, and material science. It is used in the development of new drugs and therapies for cancer and other diseases. Ruthenium-106 is also used in the study of nuclear physics and radiation protection.
Propiedades
Número CAS |
13967-48-1 |
|---|---|
Nombre del producto |
Ruthenium-106 |
Fórmula molecular |
Ru |
Peso molecular |
105.90733 g/mol |
Nombre IUPAC |
ruthenium-106 |
InChI |
InChI=1S/Ru/i1+5 |
Clave InChI |
KJTLSVCANCCWHF-BKFZFHPZSA-N |
SMILES isomérico |
[106Ru] |
SMILES |
[Ru] |
SMILES canónico |
[Ru] |
Sinónimos |
106Ru radioisotope Ru-106 radioisotope Ruthenium-106 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details














Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

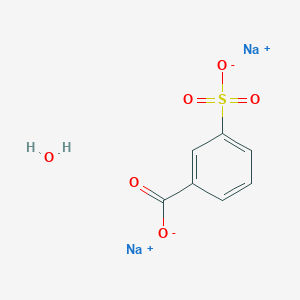
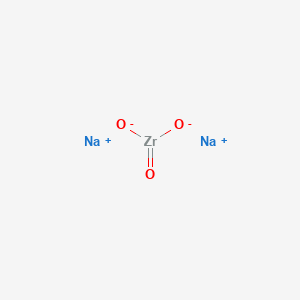
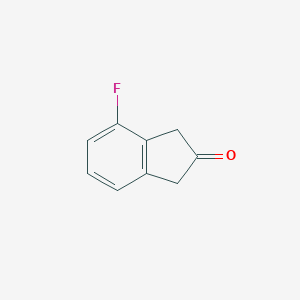
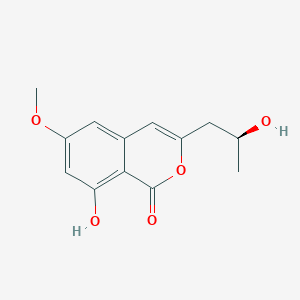
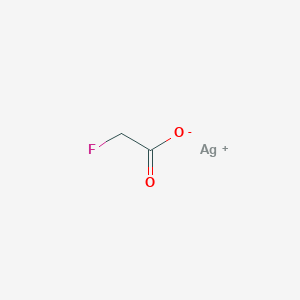
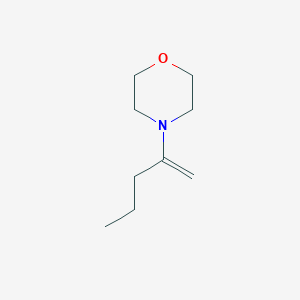
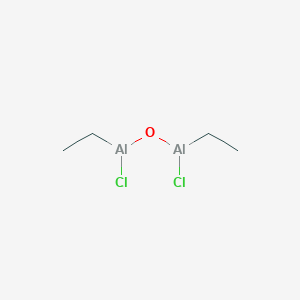
![1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]-](/img/structure/B88558.png)
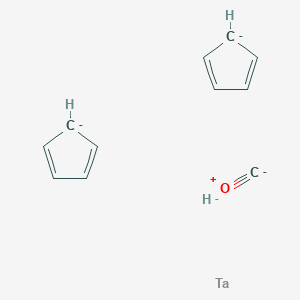
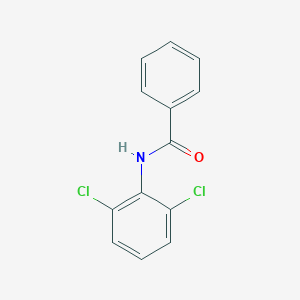
![2-Hydrazinylnaphtho[2,1-d][1,3]thiazole](/img/structure/B88570.png)
